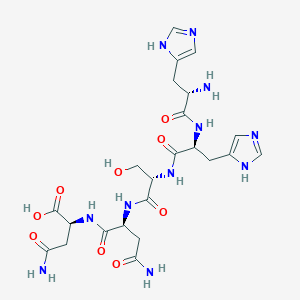
L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine is a peptide compound composed of five amino acids: histidine, serine, and asparagine. This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for subsequent coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities or stability. For example, oxidation of histidine residues can lead to peptides with different binding affinities to metal ions.
Wissenschaftliche Forschungsanwendungen
L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues can coordinate with metal ions, influencing the peptide’s binding affinity and activity. The serine and asparagine residues contribute to the peptide’s overall conformation and stability, affecting its biological function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **L-Histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threonine hydrochloride .
- **L-Histidyl-L-seryl-L-α-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-α-aspartyl-L-seryl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide .
Uniqueness
L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine is unique due to its specific sequence and the presence of multiple histidine residues, which can significantly influence its binding properties and biological activities compared to other peptides.
Eigenschaften
CAS-Nummer |
252229-35-9 |
|---|---|
Molekularformel |
C23H33N11O9 |
Molekulargewicht |
607.6 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H33N11O9/c24-12(1-10-5-27-8-29-10)19(38)31-13(2-11-6-28-9-30-11)20(39)34-16(7-35)22(41)32-14(3-17(25)36)21(40)33-15(23(42)43)4-18(26)37/h5-6,8-9,12-16,35H,1-4,7,24H2,(H2,25,36)(H2,26,37)(H,27,29)(H,28,30)(H,31,38)(H,32,41)(H,33,40)(H,34,39)(H,42,43)/t12-,13-,14-,15-,16-/m0/s1 |
InChI-Schlüssel |
DNHAYOMTSCKUKW-QXKUPLGCSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




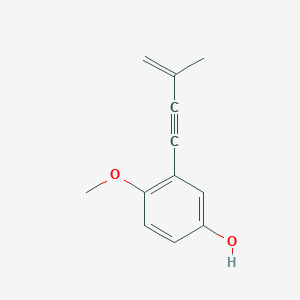

![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
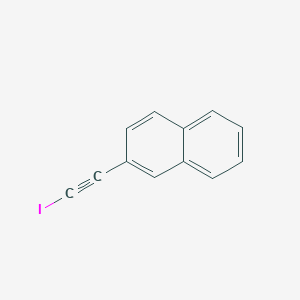
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
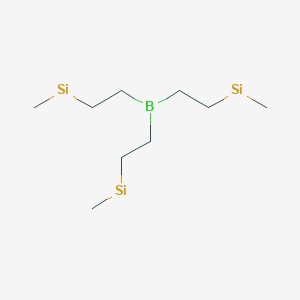
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)

![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)
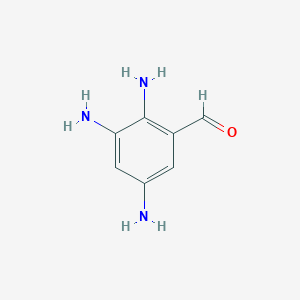
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
